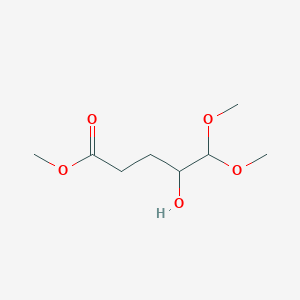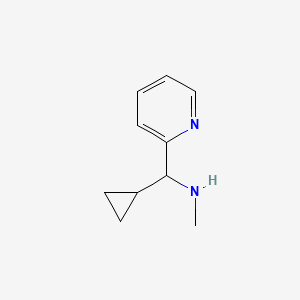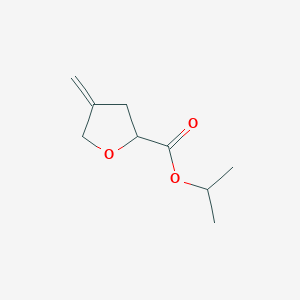![molecular formula C11H12ClN3O2 B13878568 5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B13878568.png)
5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 3-chloro-4-propan-2-yloxyphenyl hydrazine with carbon disulfide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles.
Wissenschaftliche Forschungsanwendungen
5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and polymers due to its stable oxadiazole ring.
Wirkmechanismus
The mechanism of action of 5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-chloro-4-propan-2-yloxyphenyl)-3-methyl-5-oxopentanoic acid
- N-[3-chloro-4-(propan-2-yloxy)phenyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide
Uniqueness
5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine is unique due to its oxadiazole ring, which imparts stability and versatility. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack this structural feature.
Eigenschaften
Molekularformel |
C11H12ClN3O2 |
|---|---|
Molekulargewicht |
253.68 g/mol |
IUPAC-Name |
5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H12ClN3O2/c1-6(2)16-9-4-3-7(5-8(9)12)10-14-15-11(13)17-10/h3-6H,1-2H3,(H2,13,15) |
InChI-Schlüssel |
JEZXGVKNBALBRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN=C(O2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide](/img/structure/B13878509.png)
![Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate](/img/structure/B13878513.png)


![1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]-](/img/structure/B13878526.png)
![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
![Ethyl 2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B13878531.png)
![4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline](/img/structure/B13878541.png)


![Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13878563.png)
![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)

